3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde
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Overview
Description
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is an organic compound with a unique structure that combines functionalities of an unsaturated aldehyde and an enamine. This compound is known for its stability and water solubility, making it a valuable precursor in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde typically involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . due to the explosive nature of propynal, alternative methods using vinyl ethers such as ethyl vinyl ether are preferred. These react with phosgene and dimethylformamide to form the Vilsmeier reagent, which then yields the desired compound in a weakly alkaline medium .
Chemical Reactions Analysis
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .
Comparison with Similar Compounds
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde can be compared to similar compounds such as:
3-Dimethylaminoacrolein: Shares similar enamine and aldehyde functionalities but lacks the thiazole ring.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis but differs in its ester functionality.
N-[(3-dimethylamino)propyl]methacrylamide: Similar in amine functionality but used in different polymer applications. The uniqueness of this compound lies in its combination of the thiazole ring with the enamine and aldehyde functionalities, providing a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+ |
InChI Key |
GLPJNVVVFYVELF-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)C1=NC(=C(S1)/C=C/C=O)OC |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=CC=O)OC |
Origin of Product |
United States |
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